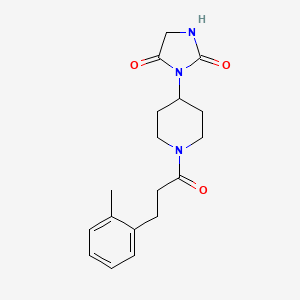

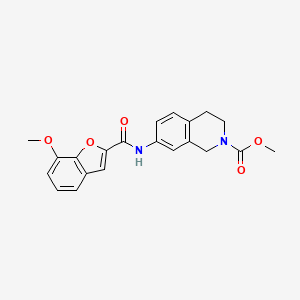

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a versatile material used in scientific research. It offers immense potential in various applications, including drug discovery, organic synthesis, and catalysis. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .Molecular Structure Analysis

The molecular formula of this compound is C18H22N2O4. Its molecular weight is 330.384.Chemical Reactions Analysis

The compound is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Scientific Research Applications

Anti-arrhythmic Properties

- Research on imidazolidine-2,4-dione derivatives, similar in structure to the compound , has shown potential anti-arrhythmic properties. These compounds, particularly 5-arylidene derivatives, demonstrated significant effects on electrocardiogram readings in vitro and exhibited anti-arrhythmic activity in rat models (Pękala et al., 2005).

Antibacterial and Antifungal Activities

- A study on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which share a similar core structure with the compound of interest, revealed good antibacterial activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).

Anticancer Properties

- Research into the inhibitory effects of imidazolidin-2,4‐dione derivatives on the ABCB1 efflux pump in cancer cells showed significant cytotoxic and antiproliferative properties. This indicates potential applications in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).

Synthesis and Structural Analysis

- Efficient synthesis methods for imidazolidine-2,4-dione analogs have been developed, highlighting the compound's versatility and potential for various applications in medicinal chemistry (Brouillette et al., 2007).

- Detailed structural exploration and spectral analysis of similar compounds provide insights into their molecular geometry and interactions, which are crucial for understanding their pharmacological properties (Prasad et al., 2018).

Neuropharmacological Effects

- Imidazolidine derivatives have shown promise in psychopharmacology, particularly in the treatment of neuropathic pain. Studies on hydantoin derivatives, a closely related class, have demonstrated significant antinociceptive effects in animal models (Queiroz et al., 2015).

Future Directions

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs , suggesting that it could play a significant role in the future of drug discovery and development. Its versatility and potential in various applications, including organic synthesis and catalysis, also suggest that it could have broad implications in numerous fields of research and industry.

Properties

IUPAC Name |

3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-13-4-2-3-5-14(13)6-7-16(22)20-10-8-15(9-11-20)21-17(23)12-19-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQRLTXINQUVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)

![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)